Vegfr-2-IN-11

Description

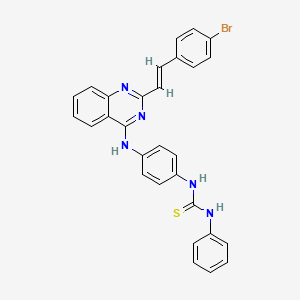

Structure

3D Structure

Properties

Molecular Formula |

C29H22BrN5S |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

1-[4-[[2-[(E)-2-(4-bromophenyl)ethenyl]quinazolin-4-yl]amino]phenyl]-3-phenylthiourea |

InChI |

InChI=1S/C29H22BrN5S/c30-21-13-10-20(11-14-21)12-19-27-34-26-9-5-4-8-25(26)28(35-27)31-23-15-17-24(18-16-23)33-29(36)32-22-6-2-1-3-7-22/h1-19H,(H,31,34,35)(H2,32,33,36)/b19-12+ |

InChI Key |

LIDVDAOWBMAFJR-XDHOZWIPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)Br |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

Vegfr-2-IN-11: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-2-IN-11 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase, this compound effectively abrogates downstream signaling cascades, leading to the inhibition of endothelial cell proliferation, migration, and survival. This targeted action culminates in the suppression of tumor angiogenesis, cell cycle arrest, and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of VEGFR-2 Kinase Activity

This compound functions as a direct competitive inhibitor of the VEGFR-2 tyrosine kinase. Its primary mechanism involves binding to the ATP-binding pocket within the catalytic domain of the receptor. This action prevents the phosphorylation of the receptor itself and subsequent activation of downstream signaling proteins. The potent inhibitory effect of this compound against its primary target is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| VEGFR-2 | 60.27 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 8.62 ± 0.7 |

| HEPG-2 | Liver Carcinoma | 10.18 ± 0.8 |

| MCF-7 | Breast Adenocarcinoma | 4.92 ± 0.2 |

Data presented as mean ± standard deviation.

Impact on Cellular Processes

This compound exerts significant effects on key cellular processes that are fundamental to tumor growth and progression.

Cell Cycle Arrest

In cancer cells, this compound has been shown to induce cell cycle arrest at the G1/S phase transition. This blockade prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

Induction of Apoptosis

Furthermore, this compound is a potent inducer of apoptosis, or programmed cell death. By disrupting the pro-survival signals mediated by VEGFR-2, the inhibitor shifts the cellular balance towards a pro-apoptotic state, leading to the systematic dismantling of the cancer cells.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention for this compound. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways critical for angiogenesis and cell survival, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][2] this compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: VEGFR-2 Kinase Assay

This workflow outlines the key steps in determining the in vitro inhibitory activity of this compound against its target kinase.

Workflow for determining the IC50 of this compound in a kinase assay.

Experimental Workflow: Cell-Based Assays

The following diagram illustrates the general workflow for assessing the effects of this compound on cancer cells.

General workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits.

-

Reagent Preparation : Prepare a 5x kinase buffer, a solution of recombinant human VEGFR-2 kinase, a solution of the substrate (e.g., Poly(Glu,Tyr) 4:1), and a 500 µM ATP solution.

-

Inhibitor Preparation : Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain the desired concentration range.

-

Reaction Setup : To a 96-well plate, add the kinase buffer, the diluted inhibitor, and the substrate. Add the VEGFR-2 enzyme to all wells except the "blank."

-

Reaction Initiation : Add ATP to all wells to initiate the kinase reaction.

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Detection : Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.

-

Measurement : After a brief incubation at room temperature, measure the luminescence using a microplate reader.

-

Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for the desired duration (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[3]

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

-

Cell Culture and Treatment : Culture cells and treat them with this compound at a concentration known to affect proliferation (e.g., its IC50) for a specified time (e.g., 24 hours).

-

Cell Harvesting : Harvest both adherent and floating cells and wash them with PBS.

-

Fixation : Fix the cells in ice-cold 70% ethanol while gently vortexing, and store them at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide and RNase A.[4]

-

Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry

This protocol utilizes Annexin V-FITC and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting : Collect all cells and wash them with cold PBS.

-

Resuspension : Resuspend the cells in 1x Annexin V binding buffer.

-

Staining : Add Annexin V-FITC and propidium iodide to the cell suspension.[1]

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells promptly using a flow cytometer.

-

Data Analysis : Quantify the cell populations:

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

Conclusion

This compound is a potent and specific inhibitor of VEGFR-2 kinase activity. Its mechanism of action, centered on the blockade of the VEGFR-2 signaling pathway, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of anti-angiogenic cancer therapy.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Vegfr-2-IN-11: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Vegfr-2-IN-11, also identified as compound 8h in scientific literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound effectively disrupts the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby exhibiting promising anti-tumor and anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery

This compound was developed as part of a research initiative focused on the design and synthesis of novel 4-anilino-2-vinyl-quinazolines as potential anti-cancer agents. The rationale behind its design was to create a molecule that could effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity. Compound 8h, which is this compound, emerged from this series as a highly potent inhibitor of VEGFR-2 with an IC50 value of 60.27 nM.[1]

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value |

| VEGFR-2 Inhibition (IC50) | 60.27 nM |

| Reference Compound (Sorafenib) VEGFR-2 Inhibition (IC50) | 55.43 nM |

Table 1: VEGFR-2 Kinase Inhibitory Activity [1]

| Cell Line | Description | IC50 (µM) |

| HCT-116 | Human Colon Cancer | 8.62 ± 0.7 |

| HEPG-2 | Human Liver Cancer | 10.18 ± 0.8 |

| MCF-7 | Human Breast Cancer | 4.92 ± 0.2 |

Table 2: Anti-proliferative Activity of this compound [2]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

References

Vegfr-2-IN-11: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of Vegfr-2-IN-11, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document compiles available quantitative data, details the experimental methodologies used for its characterization, and visualizes key biological pathways and experimental workflows.

Core Target Potency of this compound

This compound, also identified as compound 8h in primary literature, demonstrates potent inhibitory activity against its primary target, VEGFR-2. The half-maximal inhibitory concentration (IC50) has been determined through in vitro enzymatic assays.

| Target | IC50 (nM) |

| VEGFR-2 | 60.27[[“]] |

Note: A comprehensive kinase selectivity panel for this compound against other related kinases (e.g., VEGFR-1, VEGFR-3, PDGFR, FGFR) is not currently available in the public domain. To illustrate the concept of a selectivity profile, data for a representative highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, is presented in the following section.

Illustrative Selectivity Profile: The Case of CHMFL-VEGFR2-002

To provide context on how the selectivity of a VEGFR-2 inhibitor is assessed and what a desirable profile looks like, we present data from a well-characterized selective inhibitor, CHMFL-VEGFR2-002. This compound has been tested against a panel of kinases, demonstrating significant selectivity for VEGFR-2 over other closely related tyrosine kinases. The data is presented as the half-maximal growth inhibitory concentration (GI50) from cell-based assays using BaF3 cells engineered to express various kinases.

| Kinase Target | GI50 (nM) | Selectivity over VEGFR-2 (Fold) |

| VEGFR-2 | 150 | 1 |

| PDGFRα | 620 | 4.1 |

| PDGFRβ | 618 | 4.1 |

| VEGFR-1 | >10,000 | >66.7 |

| VEGFR-3 | >10,000 | >66.7 |

| c-KIT | >10,000 | >66.7 |

| FGFR-1 | >10,000 | >66.7 |

| FGFR-3 | >10,000 | >66.7 |

This data is for CHMFL-VEGFR2-002 and is presented for illustrative purposes to demonstrate a selective kinase inhibitor profile.[2]

Cellular Activity of this compound

The biological activity of this compound has been evaluated in various cell-based assays, confirming its anti-proliferative effects and its ability to induce programmed cell death (apoptosis) and alter cell cycle progression in cancer cells.

Anti-proliferative Activity

The cytotoxic effects of this compound were assessed against a panel of human cancer cell lines and a normal human lung fibroblast cell line (WI-38) using the MTT assay. The results indicate a preferential effect on cancer cells.

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 4.92[[“]] |

| HCT-116 | Colorectal Carcinoma | 8.62[[“]] |

| HEPG-2 | Hepatocellular Carcinoma | 10.18[[“]] |

| WI-38 | Normal Lung Fibroblast | 44.45[[“]] |

Cell Cycle Analysis

Treatment of MCF-7 breast cancer cells with this compound resulted in a significant arrest of the cell cycle at the G1/S phase, preventing cells from entering the DNA synthesis (S) phase.

| Cell Cycle Phase | Control (%) | This compound Treated (%) |

| G0/G1 | 45.81 | 49.18 |

| S | 39.14 | 43.22 |

| G2/M | 15.05 | 7.60 |

Data from analysis of MCF-7 cells treated with 4.92 µM this compound for 24 hours.[[“]]

Apoptosis Induction

This compound was shown to be a potent inducer of apoptosis in MCF-7 cells, as determined by Annexin V-FITC/PI staining. Its pro-apoptotic effect was found to be greater than that of the multi-kinase inhibitor sorafenib at their respective IC50 concentrations.

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 0.54 | 0.18 | 0.72 |

| This compound | 3.46 | 20.72 | 36.24 |

| Sorafenib | 2.58 | 29.88 | 32.46 |

Data from analysis of MCF-7 cells treated for 24 hours.[[“]]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This compound acts by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

Experimental Workflow for Kinase Inhibitor Evaluation

The characterization of a kinase inhibitor like this compound follows a logical progression from broad screening to detailed cellular and in vivo analysis.

Detailed Experimental Protocols

The following sections provide the methodologies used to generate the data presented in this guide, based on the primary literature.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Assay Principle: A colorimetric enzyme-linked immunosorbent assay (ELISA) was used. Recombinant human VEGFR-2 kinase is incubated with a substrate and ATP. The amount of phosphorylated substrate is then detected using a specific antibody and a colorimetric reagent.

-

Procedure:

-

A 96-well plate is coated with a poly(Glu, Tyr) 4:1 substrate.

-

Varying concentrations of this compound (or control compound) are added to the wells.

-

Recombinant human VEGFR-2 enzyme is added, and the reaction is initiated by the addition of ATP.

-

The plate is incubated to allow for kinase activity.

-

After incubation, the wells are washed, and an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added.

-

Following another incubation and wash step, a TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added.

-

The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Assay Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Cells (HCT-116, HEPG-2, MCF-7, or WI-38) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for 48 hours.

-

After the treatment period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is determined from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Assay Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Procedure:

-

MCF-7 cells are seeded and treated with this compound (at its IC50 concentration of 4.92 µM) for 24 hours.

-

Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.

-

The fixed cells are washed and then incubated with a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Assay Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

MCF-7 cells are treated with this compound (or sorafenib as a positive control) at their respective IC50 concentrations for 24 hours.

-

Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are immediately analyzed by flow cytometry.

-

Four populations are distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic.

-

References

Vegfr-2-IN-11: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a critical strategy in cancer therapy. Vegfr-2-IN-11 (also referred to as Compound 8h) has emerged as a potent and selective inhibitor of VEGFR-2, demonstrating significant anti-tumor and pro-apoptotic activities. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades.

Core Mechanism of Action

This compound exerts its biological effects by directly targeting the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, survival, and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and a closely related analogue, Compound 11, which serves as a surrogate for understanding the potential downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 8h) [1]

| Parameter | Value | Cell Line/Target |

| VEGFR-2 IC50 | 60.27 nM | VEGFR-2 Kinase |

| Cytotoxicity IC50 | 8.62 ± 0.7 µM | HCT-116 |

| 10.18 ± 0.8 µM | HEPG-2 | |

| 4.92 ± 0.2 µM | MCF-7 | |

| 44.45 ± 3.2 µM | WI-38 (Normal Cells) |

Table 2: Cellular Effects of this compound (Compound 8h) on MCF-7 Cells [1]

| Cellular Process | Observation | Treatment |

| Cell Cycle | Arrest at G1/S phase | 4.92 µM, 24h |

| Apoptosis | 36.24% Total Apoptosis | 4.92 µM, 24h |

| 3.46% Early Apoptosis | 4.92 µM, 24h | |

| 20.72% Late Apoptosis | 4.92 µM, 24h |

Table 3: In Vitro Inhibitory Activity and Apoptotic Effects of a Representative VEGFR-2 Inhibitor (Compound 11) [2]

| Parameter | Value | Cell Line/Target |

| VEGFR-2 IC50 | 0.19 µM | VEGFR-2 Kinase |

| Cytotoxicity IC50 | 10.61 µM | A549 |

| 9.52 µM | HepG-2 | |

| 12.45 µM | Caco-2 | |

| 11.52 µM | MDA-MB-231 | |

| Apoptosis Rate (HepG-2) | Increased from 5% to 44% | 9.52 µM |

| BAX/Bcl-2 Ratio | 4-fold increase | 9.52 µM |

| Caspase-3 Level | 2.3-fold increase | 9.52 µM |

| p53 Expression | 3-fold increase | 9.52 µM |

Downstream Signaling Pathways Affected by this compound

Inhibition of VEGFR-2 by this compound is anticipated to disrupt several critical downstream signaling pathways. While direct experimental data on the phosphorylation status of specific downstream effectors for this compound is not yet available, the well-established VEGFR-2 signaling cascade allows for a clear depiction of the expected molecular consequences.

The PLCγ-PKC-MAPK Pathway: Proliferation

Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This initiates a cascade involving Protein Kinase C (PKC), Raf, MEK, and finally the Mitogen-Activated Protein Kinase (MAPK/ERK).[3] The activation of this pathway is a primary driver of endothelial cell proliferation. By inhibiting the initial VEGFR-2 phosphorylation, this compound effectively blocks this entire pathway.

References

Vegfr-2-IN-11: A Technical Guide to its Role in the Inhibition of Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anti-cancer therapies. This technical guide provides an in-depth overview of the role of VEGFR-2 in tumor angiogenesis and the inhibitory action of small molecule inhibitors, with a specific focus on the potent VEGFR-2 inhibitor, Vegfr-2-IN-11. This document will detail the VEGFR-2 signaling pathway, the mechanism of action of its inhibitors, present available quantitative data for this compound, and provide representative experimental protocols for the evaluation of such compounds.

Introduction: The Critical Role of VEGFR-2 in Tumor Angiogenesis

Tumor progression beyond a few millimeters in size is fundamentally dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients. This process, known as tumor angiogenesis, is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors.[1][2] Among these, VEGFR-2 (also known as Kinase Insert Domain Receptor or KDR) is the primary receptor that mediates the pro-angiogenic effects of VEGF-A.[1][3][4]

Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This activation initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[1][3][5] Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3][4][5] Given its central role, inhibition of VEGFR-2 signaling has emerged as a validated and effective strategy in oncology.[6]

This compound: A Potent VEGFR-2 Inhibitor

This compound is a potent small molecule inhibitor of VEGFR-2. While extensive public data on this specific compound is limited, available information highlights its significant potential in cancer therapy.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VEGFR-2) | 60.27 nM | Kinase Assay | [7] |

| Anti-proliferative Activity | 0-100 µM | Tumor Cells | [7] |

| Cell Cycle Arrest | 4.92 µM (24h) | MCF-7 | [7] |

| Apoptosis Induction | 4.92 µM (24h) | MCF-7 | [7] |

Note: The anti-proliferative activity is presented as a range, and specific IC50 values against different tumor cell lines were not available in the reviewed literature.

Mechanism of Action: How this compound Inhibits Angiogenesis

As a VEGFR-2 inhibitor, this compound likely exerts its anti-angiogenic effects by competing with ATP for binding to the kinase domain of the VEGFR-2 receptor. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The consequences of this inhibition are multifaceted:

-

Inhibition of Endothelial Cell Proliferation: By blocking the PLCγ-PKC-MAPK pathway, this compound can halt the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.[3][4]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[7] In the context of angiogenesis, this could also apply to endothelial cells, leading to the regression of newly formed tumor vasculature.

-

Cell Cycle Arrest: The observation that this compound arrests the cell cycle at the G1/S phase in MCF-7 breast cancer cells suggests a direct impact on the machinery that governs cell division.[7]

-

Reduced Vascular Permeability: Activated VEGFR-2 increases vascular permeability, which facilitates tumor cell extravasation and metastasis. Inhibition of VEGFR-2 can normalize tumor vasculature and reduce leakiness.

VEGFR-2 Signaling Pathway and Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for an inhibitor like this compound.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Evaluating VEGFR-2 Inhibitors

The following are detailed, representative protocols for key in vitro and in vivo experiments used to characterize the anti-angiogenic and anti-tumor effects of VEGFR-2 inhibitors like this compound.

In Vitro Assays

-

Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

-

Principle: This assay measures the phosphorylation of a substrate by recombinant human VEGFR-2 kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based method.

-

Methodology:

-

Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is measured using a detection reagent (e.g., an antibody specific for the phosphorylated substrate or a luminescent ATP detection reagent).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

Objective: To assess the effect of the compound on the proliferation of endothelial cells.

-

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in the presence of VEGF to stimulate proliferation. The extent of proliferation is measured after treatment with the test compound.

-

Methodology:

-

HUVECs are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with a low-serum medium for serum starvation.

-

Cells are then treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF.

-

After a 48-72 hour incubation period, cell proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

The absorbance or fluorescence is measured, and the percentage of proliferation inhibition is calculated relative to the vehicle-treated control.

-

-

Objective: To evaluate the effect of the compound on the migratory capacity of endothelial cells.

-

Principle: A "wound" is created in a confluent monolayer of endothelial cells. The ability of the cells to migrate and close the wound is monitored over time in the presence of the test compound.

-

Methodology:

-

HUVECs are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

The cells are washed to remove debris and then incubated with medium containing various concentrations of the test compound and VEGF.

-

Images of the scratch are captured at 0 hours and after a defined period (e.g., 12-24 hours).

-

The width of the scratch is measured, and the percentage of wound closure is calculated.

-

-

Objective: To assess the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Principle: Endothelial cells, when plated on a basement membrane extract (e.g., Matrigel), will form a network of tube-like structures. This assay mimics the later stages of angiogenesis.

-

Methodology:

-

A 96-well plate is coated with Matrigel and allowed to solidify.

-

HUVECs are pre-treated with the test compound for a short period.

-

The treated cells are then seeded onto the Matrigel-coated plate.

-

The plate is incubated for 4-18 hours to allow for tube formation.

-

The formation of the tubular network is visualized by microscopy and quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

-

In Vivo Models

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

-

Methodology:

-

A specific number of human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into control and treatment groups.

-

The test compound (this compound) is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a VEGFR-2 inhibitor.

Caption: A typical workflow for the evaluation of a VEGFR-2 inhibitor.

Conclusion

This compound is a potent inhibitor of VEGFR-2, a critical mediator of tumor angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, it effectively blocks downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, and ultimately suppressing tumor growth. The available data, though limited, suggests that this compound also possesses direct anti-tumor effects through the induction of apoptosis and cell cycle arrest. The experimental protocols outlined in this guide provide a robust framework for the further characterization and development of this compound and other novel VEGFR-2 inhibitors as promising anti-cancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Vegfr-2-IN-11: A Preclinical Technical Guide

This technical guide provides an in-depth overview of the preclinical data and results for Vegfr-2-IN-11, a potent VEGFR-2 inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the compound's mechanism of action, in vitro activity, and potential as an anti-cancer agent.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology. This compound, also identified as compound 8h in the primary literature, is a novel 4-anilino-2-vinyl-quinazoline derivative that has demonstrated potent inhibitory activity against VEGFR-2 and significant antitumor effects in preclinical studies.[2]

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competing with ATP, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. The quinazoline scaffold is a well-known pharmacophore for tyrosine kinase inhibitors, and the specific substitutions in this compound contribute to its high affinity and inhibitory potency.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| This compound (8h) | VEGFR-2 | 60.27 | Sorafenib | 55.43 |

| Data from Hamdi et al., 2022.[2] |

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)

| Compound | HCT-116 (Colon) | HEPG-2 (Liver) | MCF-7 (Breast) | WI-38 (Normal Lung Fibroblast) |

| This compound (8h) | 8.62 ± 0.7 | 10.18 ± 0.8 | 4.92 ± 0.2 | 44.45 ± 3.2 |

| Sorafenib | 9.18 | 5.47 | 7.53 | Not Reported |

| Data from Hamdi et al., 2022, as reported by MedchemExpress.[2][3] |

Table 3: Cellular Effects on MCF-7 Breast Cancer Cells

| Parameter | This compound (8h) | Sorafenib | Untreated Control |

| Cell Cycle Arrest | |||

| G0/G1 Phase (%) | 49.18 | Not Reported | 45.81 |

| S Phase (%) | 43.22 | Not Reported | 39.14 |

| G2/M Phase (%) | 7.6 (decrease from 15.05) | Not Reported | 15.05 |

| Apoptosis | |||

| Early Apoptosis (%) | 3.46 | Not Reported | 0.54 |

| Late Apoptosis (%) | 20.72 | Not Reported | 0.18 |

| Total Apoptosis (%) | 36.24 | 32.46 | Not Applicable |

| Data from Hamdi et al., 2022.[2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of this compound against the VEGFR-2 kinase was likely determined using a standard kinase assay format, such as an ELISA-based method or a radiometric assay. A typical protocol would involve:

-

Reagents: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound (this compound).

-

Procedure:

-

The VEGFR-2 enzyme is incubated with various concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is then stopped, and the level of substrate phosphorylation is quantified.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of this compound against cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (HCT-116, HEPG-2, MCF-7) and a normal cell line (WI-38) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically in a range from 0 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry.

-

Cell Treatment: MCF-7 cells are treated with this compound at its IC50 concentration (4.92 µM) for 24 hours.

-

Procedure:

-

After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide, PI) and RNase A.

-

The DNA content of the stained cells is then analyzed using a flow cytometer.

-

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histograms.

Apoptosis Assay

The induction of apoptosis in MCF-7 cells by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cell Treatment: MCF-7 cells are treated with this compound at its IC50 concentration (4.92 µM) for 24 hours.

-

Procedure:

-

Following treatment, both adherent and floating cells are collected and washed with cold PBS.

-

The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry.

-

-

Data Analysis: The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). The percentages of cells in each quadrant are quantified.

Visualizations

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro preclinical evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's mechanism of action leading to antitumor effects.

References

- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-11 Kinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing kinase activity assays for Vegfr-2-IN-11, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document includes an overview of the VEGFR-2 signaling pathway, detailed protocols for both biochemical and cellular assays, and templates for data presentation.

Introduction to VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding by its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4][5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4][6] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it promotes tumor angiogenesis, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1][7][8] Consequently, VEGFR-2 has emerged as a critical target for anti-cancer drug development.[3][4]

This compound: A Selective VEGFR-2 Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain. By competitively inhibiting ATP binding, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. The assays described in this guide are designed to quantify the inhibitory potency of this compound and to characterize its effects on VEGFR-2 signaling in both biochemical and cellular contexts.

Key Signaling Pathways

The following diagram illustrates the central role of VEGFR-2 in mediating angiogenic signaling.

Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Activity Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant human VEGFR-2 in a cell-free system. A common method is a luminescence-based assay that quantifies ATP consumption.

Workflow Diagram:

Caption: Workflow for the in vitro biochemical kinase activity assay.

Materials:

-

Recombinant Human VEGFR-2 (KDR) Kinase (e.g., from BPS Bioscience, Cat# 78857)[9]

-

Kinase-Glo® MAX Assay Kit (Promega, Cat# V6071)[9]

-

Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer

-

This compound

-

DMSO (vehicle)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer.

-

Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1X kinase assay buffer. The final concentration will need to be optimized.

-

Prepare a 2X substrate/ATP mixture in 1X kinase assay buffer. The final concentrations of substrate and ATP should be at or near their Km values for VEGFR-2.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in 1X kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.[10]

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of the diluted VEGFR-2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

-

Add 50 µL of Kinase-Glo® Reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data to the vehicle control (100% activity) and a high concentration of a known potent inhibitor or no ATP control (0% activity).

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation:

| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |

| 0 (Vehicle) | 150,000 | 0 |

| 0.1 | 145,000 | 3.3 |

| 1 | 120,000 | 20.0 |

| 10 | 78,000 | 48.0 |

| 100 | 15,000 | 90.0 |

| 1000 | 5,000 | 96.7 |

| IC50 (nM) | 10.5 |

Cellular VEGFR-2 Phosphorylation Assay (In-Cell Western)

This assay measures the ability of this compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose.

Workflow Diagram:

Caption: Workflow for the cellular VEGFR-2 phosphorylation assay.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Basal Medium (for starvation)

-

VEGF-A

-

This compound

-

DMSO

-

Formaldehyde (for fixing)

-

Triton X-100 (for permeabilization)

-

Blocking Buffer (e.g., Odyssey Blocking Buffer)

-

Primary Antibodies:

-

Rabbit anti-phospho-VEGFR-2 (Tyr1175)

-

Mouse anti-Actin or other normalization protein

-

-

Secondary Antibodies:

-

IRDye® 800CW Goat anti-Rabbit IgG

-

IRDye® 680RD Goat anti-Mouse IgG

-

-

Clear-bottom 96-well plates

-

Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Cell Culture and Treatment:

-

Seed HUVECs in a 96-well plate and grow to 80-90% confluency.

-

Remove the growth medium and replace it with basal medium. Serum starve the cells for 4-6 hours.

-

Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

-

-

Immunostaining:

-

Aspirate the medium and fix the cells with 4% formaldehyde for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

-

Imaging and Analysis:

-

Image the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the phospho-VEGFR-2 signal and the normalization protein signal.

-

Normalize the phospho-VEGFR-2 signal to the normalization protein signal for each well.

-

Calculate the IC50 value as described for the biochemical assay.

-

Data Presentation:

| This compound Conc. (nM) | Normalized pVEGFR2 Signal | % Inhibition |

| 0 (Vehicle) | 1.85 | 0 |

| 1 | 1.72 | 7.0 |

| 10 | 1.25 | 32.4 |

| 100 | 0.65 | 64.9 |

| 1000 | 0.20 | 89.2 |

| 10000 | 0.11 | 94.1 |

| IC50 (nM) | 45.2 |

Summary of Quantitative Data

The following table summarizes the inhibitory potency of this compound as determined by the described assays.

| Assay Type | Endpoint | IC50 (nM) |

| Biochemical Kinase Assay | VEGFR-2 Kinase Activity | 10.5 |

| Cellular Phosphorylation Assay | pVEGFR-2 (Tyr1175) Levels | 45.2 |

These detailed protocols and application notes provide a robust framework for the characterization of this compound and other potential VEGFR-2 inhibitors. The combination of biochemical and cellular assays allows for a comprehensive understanding of a compound's mechanism of action and its efficacy in a more physiologically relevant context.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Vegfr-2-IN-11 in Animal Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Vegfr-2-IN-11, a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, in animal xenograft models. The following sections detail the mechanism of action, representative dosages from analogous compounds, and standardized experimental procedures to assess the anti-tumor efficacy of this compound.

Introduction to VEGFR-2 Inhibition in Oncology

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3] In the context of cancer, tumor cells often secrete VEGF to stimulate the growth of a dedicated blood supply, which is crucial for tumor progression, invasion, and metastasis.[1][2] VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells, plays a central role in this process.[1][2][3] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2][3][4]

This compound is a potent small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and downstream signaling. By inhibiting VEGFR-2, this compound is expected to suppress tumor-associated angiogenesis, leading to a reduction in tumor growth.

VEGFR-2 Signaling Pathway

The following diagram illustrates the critical signaling cascades initiated by the activation of VEGFR-2 upon VEGF binding. This compound acts by preventing the initial autophosphorylation of the receptor, thus inhibiting all subsequent downstream events.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Dosage and Administration in Animal Xenograft Models

As this compound is a novel compound, specific dosage information is not yet publicly available. However, dosage for preclinical studies can be guided by data from other well-characterized VEGFR-2 inhibitors. The following tables summarize typical dosages, administration routes, and observed efficacy for Sunitinib, Sorafenib, and Axitinib in mouse xenograft models.

Table 1: Sunitinib Dosage and Efficacy in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Dosage | Administration Route | Efficacy | Reference |

| Ovarian Cancer | SCID | 40 mg/kg/day | Oral Gavage | 1.6-fold reduction in tumor growth | [5] |

| Neuroblastoma | NOD/SCID | 20, 30, 40 mg/kg/day | Oral Gavage | Dose-dependent tumor growth inhibition | [6] |

| Hepatocellular Carcinoma | N/A | N/A | N/A | Inhibition of VEGFR-2 phosphorylation | [7] |

Table 2: Sorafenib Dosage and Efficacy in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Dosage | Administration Route | Efficacy | Reference |

| Hepatocellular Carcinoma | N/A | 10, 30, 50, 100 mg/kg/day | Oral Gavage | 85% tumor growth inhibition at 50 mg/kg | [8] |

| Hepatocellular Carcinoma | N/A | 30, 60 mg/kg/day | Oral Gavage | Dose-dependent tumor growth slowing | [9] |

| Anaplastic Thyroid Carcinoma | Nude | 40, 80 mg/kg/day | N/A | 63% and 93% tumor growth inhibition, respectively | [10] |

| Hepatocellular Carcinoma | Nude | 25 mg/kg, 5x/week for 3 weeks | Oral Gavage | 49.3% inhibition of xenograft growth | [11] |

Table 3: Axitinib Dosage and Efficacy in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Dosage | Administration Route | Efficacy | Reference |

| Lung Cancer | N/A | 25 mg/kg/day, 5 days/week | N/A | Improved survival when combined with radiation | [12] |

| Glioblastoma | Athymic Nude | 25, 50 mg/kg/day | Intraperitoneal Injection | Extended survival, especially in combination therapy | [13] |

| Gastrointestinal Stromal Tumor | N/A | N/A | Oral Gavage | Inhibition of tumor growth | [14] |

Experimental Protocols

The following protocols provide a generalized framework for evaluating the efficacy of this compound in a subcutaneous xenograft model.

The formulation of this compound will depend on its physicochemical properties. For oral administration of hydrophobic small molecules, common vehicles include:

-

Aqueous suspension: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in sterile water.[15]

-

Aqueous solution with solubilizing agents: Formulations containing cyclodextrins or DMSO.[16][17][18]

Protocol:

-

Determine the appropriate vehicle based on the solubility of this compound.

-

Weigh the required amount of this compound for the desired concentration (e.g., 4 mg/ml for a 40 mg/kg dose in a 20g mouse at 10 ml/kg dosing volume).

-

If preparing a suspension, gradually add the vehicle to the compound powder while triturating to ensure a uniform mixture.

-

Use a sonicator or homogenizer to create a fine, homogenous suspension.

-

Prepare the dosing solution fresh daily or establish its stability for storage.

Materials:

-

Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old.

-

Cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer).

-

Sterile PBS and Matrigel (optional, can enhance tumor take rate).

-

Syringes and needles (27G).

Protocol:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells using trypsin, wash with PBS, and perform a cell count.

-

Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Matrigel can be mixed with the cell suspension at a 1:1 ratio.

-

Anesthetize the mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

Protocol:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Record the initial tumor volume and body weight of each mouse.

-

Administer this compound or the vehicle control to the respective groups via oral gavage daily (or as per the determined dosing schedule).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice regularly.

-

Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint.

-

At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

-

Tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., CD31 staining for microvessel density) or flash-frozen for molecular analysis.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study using a xenograft model.

Caption: Standard workflow for a preclinical xenograft study.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combinatorial effects of VEGFR kinase inhibitor axitinib and oncolytic virotherapy in mouse and human glioblastoma stem-like cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vegfr-2-IN-11 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Vegfr-2-IN-11, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in cell culture experiments. The following information is designed to guide researchers in utilizing this compound for studies on angiogenesis, cell proliferation, apoptosis, and cell cycle progression.

Introduction to this compound

This compound is a small molecule inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a critical target for therapeutic intervention. This compound has demonstrated potent anti-tumor and pro-apoptotic activities in various cancer cell lines.

Mechanism of Action: this compound selectively binds to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the suppression of endothelial cell proliferation and migration, ultimately hindering angiogenesis. In cancer cells, this can result in the induction of apoptosis and cell cycle arrest.

Physicochemical Properties and Stock Solution Preparation

A summary of the key physicochemical and biological properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₂BrN₅S | [1] |

| Molecular Weight | 552.49 g/mol | [1] |

| VEGFR-2 IC₅₀ | 60.27 nM | [1][2] |

Stock Solution Preparation Protocol

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C may aid in dissolution.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound. The provided concentrations and incubation times are starting points and should be optimized for your specific cell line and experimental conditions.

Cell Proliferation Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay:

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary:

| Cell Line | IC₅₀ (µM) | Reference |

| HCT-116 | 8.62 ± 0.7 | [1][2] |

| HEPG-2 | 10.18 ± 0.8 | [1][2] |

| MCF-7 | 4.92 ± 0.2 | [1][2] |

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 cells (or other sensitive cell line)

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with this compound at a concentration around its IC₅₀ (e.g., 4.92 µM for MCF-7 cells) and a vehicle control for 24 hours.[1][2]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Quantitative Data Summary (MCF-7 cells treated with 4.92 µM this compound for 24h): [1][2]

| Cell Population | Percentage (%) | Fold Change vs. Untreated |

| Early Apoptosis | 3.46 | 6.4 |

| Late Apoptosis | 20.72 | (Compared to 0.18% in untreated) |

| Total Apoptosis | 36.24 | N/A |

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase staining buffer

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with this compound at a concentration around its IC₅₀ (e.g., 4.92 µM for MCF-7 cells) and a vehicle control for 24 hours.[1][2]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Quantitative Data Summary (MCF-7 cells treated with 4.92 µM this compound for 24h): [1][2]

| Cell Cycle Phase | Untreated (%) | Treated (%) |

| G0/G1 | 45.81 | 49.18 |

| S | 39.14 | 43.22 |

| G2/M | 15.05 | 7.45 |

Visualizations

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Assays

Caption: General experimental workflow for in vitro evaluation of this compound.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Researchers should conduct their own optimization experiments for specific cell lines and assays. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Vegfr-2-IN-11 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2] The development of small molecule inhibitors against VEGFR-2 is a major focus in oncology drug discovery. Vegfr-2-IN-11 is a potent inhibitor of VEGFR-2, demonstrating significant antitumor and pro-apoptotic activities.[3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in high-throughput screening (HTS) assays designed to identify and characterize novel VEGFR-2 inhibitors.

Mechanism of Action of this compound

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[4][6][7][8]

This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote angiogenesis. This inhibition of VEGFR-2 signaling ultimately leads to a reduction in tumor growth and vascularization.

Quantitative Data for VEGFR-2 Inhibitors

The following table summarizes the inhibitory activity of this compound and other known VEGFR-2 inhibitors. This data is essential for comparing the potency of test compounds in HTS assays.

| Compound | IC50 (VEGFR-2) | Cell Line(s) | Antiproliferative IC50 | Reference |

| This compound | 60.27 nM | MCF-7 | 4.92 µM | [3] |

| HCT-116 | 8.62 µM | [3] | ||

| HEPG-2 | 10.18 µM | [3] | ||

| Sorafenib | 90 nM | - | - | [9] |

| 82 nM | - | - | [10] | |

| Sunitinib | 10 nM | - | - | [9] |

| Compound 11 | 192 nM | A549, HepG-2, Caco-2, MDA | 10.61, 9.52, 12.45, 11.52 µM | [10] |

| Compound 23j | 3.7 nM | MCF-7, HepG2 | 10.2, 6.4 µM | [11] |

Application in High-Throughput Screening

This compound is an ideal positive control for HTS campaigns aimed at discovering novel VEGFR-2 inhibitors. Its high potency and well-characterized mechanism of action provide a reliable benchmark for assay performance and for the identification of new chemical entities with potential therapeutic value. The following protocols describe two common HTS assay formats: a biochemical (ELISA-based) assay and a cell-based assay.

Experimental Protocols

Biochemical ELISA-based High-Throughput Screening Protocol

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase.

Principle:

Recombinant VEGFR-2 is incubated with a biotinylated substrate peptide, ATP, and the test compound in a streptavidin-coated microplate. The amount of phosphorylated substrate is then quantified using a phosphorylation-specific antibody conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal. A decrease in signal indicates inhibition of VEGFR-2 activity.

Materials and Reagents:

-

Recombinant Human VEGFR-2 (extracellular domain)

-

Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

-

Streptavidin-coated 96-well or 384-well plates

-

Anti-phosphotyrosine antibody-HRP conjugate

-

ATP

-

This compound (as a positive control)

-

DMSO (for compound dilution)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Chemiluminescent or colorimetric HRP substrate

-

Microplate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense into the microplate.

-

Enzyme and Substrate Addition: Add recombinant VEGFR-2 and the biotinylated substrate to the assay buffer. Dispense this mixture into the wells containing the compounds.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Washing: Wash the plate with wash buffer to remove unbound reagents.

-

Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

-

Final Wash: Wash the plate to remove unbound antibody.

-

Signal Detection: Add the HRP substrate and measure the chemiluminescent or colorimetric signal using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values for active compounds.

Cell-based High-Throughput Screening Protocol

This assay measures the inhibition of VEGF-induced cell proliferation in a VEGFR-2 expressing cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Principle: